Rucaparib Camsylate (CAS 1859053-21-6) is a highly specific small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP1, PARP2, and PARP3). While the core active pharmaceutical ingredient is the rucaparib free base, it is commercially and scientifically procured as the anhydrous (S)-camphorsulfonic acid (camsylate) salt. This specific salt form was engineered to overcome the severe manufacturability limitations of the free base, offering a critical balance of sub-nanomolar target affinity and enhanced processability [1]. For procurement and material selection, the camsylate salt is the definitive standard, ensuring reliable oral bioavailability, high-dose compressibility, and structural stability that the free base and alternative salts cannot provide[2].
Generic substitution with rucaparib free base or alternative salts (such as phosphate, glucuronate, or hydrochloride) fails primarily due to severe limitations in manufacturability, hygroscopicity, and solubility[1]. The free base exhibits poor aqueous solubility and presents formulation challenges, while many alternative salts are highly hygroscopic, leading to polymorphic instability during storage. Furthermore, rucaparib requires an unusually high clinical dose (600 mg twice daily); standard salt forms lack the compressibility required to achieve high drug loading, forcing impractically large or multiple dosage units [1]. Procuring the specific camsylate salt ensures the requisite compressibility, low moisture uptake, and phase stability necessary for reproducible laboratory and industrial scale-up [2].
The camsylate salt of rucaparib was specifically selected for its superior compressibility compared to other salt forms or the free base. Despite the camsylate counterion adding a 72% mass increase to the active pharmaceutical ingredient, its mechanical properties allow for solid dosage formulations with a drug load of 45% to over 80% w/w[1]. In contrast, prior art and alternative salt formulations typically restrict drug loading to under 25% w/w to maintain tablet integrity [1].
| Evidence Dimension | Tablet drug loading capacity |
| Target Compound Data | Rucaparib Camsylate (45% to >80% w/w drug loading) |
| Comparator Or Baseline | Alternative rucaparib salts / prior formulations (<25% w/w drug loading) |
| Quantified Difference | >2-fold increase in maximum drug loading capacity |
| Conditions | Solid dosage form manufacturing and compression |
Essential for formulation scientists who must achieve high-dose delivery without exceeding acceptable tablet sizes.
Environmental moisture uptake severely compromises the shelf-life and handling of many PARP inhibitor salts. Rucaparib camsylate (specifically Form A) is distinguished as a stable, non-hygroscopic crystalline solid [1]. Comparative evaluations during salt screening demonstrated that the camsylate and maleate salts are significantly less hygroscopic than the phosphate, hydrochloride, or mesylate salts [2]. This resistance to hygroscopic hydration prevents polymorphic conversion during storage and processing[1].
| Evidence Dimension | Hygroscopicity and physical stability |
| Target Compound Data | Rucaparib Camsylate (Non-hygroscopic, stable crystalline Form A) |
| Comparator Or Baseline | Rucaparib phosphate, HCl, and mesylate salts (Highly hygroscopic) |
| Quantified Difference | Qualitatively superior resistance to moisture-induced polymorphic shifts |
| Conditions | Ambient storage and pharmaceutical processing |
Guarantees batch-to-batch reproducibility and prevents degradation during long-term laboratory storage or industrial scale-up.
As a biochemical probe, rucaparib camsylate provides highly potent and specific inhibition of the PARP enzyme family. In cell-free in vitro assays, it demonstrates an inhibitory constant (Ki) of 1.4 nM for PARP1 and an exceptionally potent Ki of 0.17 nM for PARP2 [1]. This binding affinity is highly competitive within its class, ensuring robust synthetic lethality in homologous recombination-deficient (HRD) models by effectively trapping PARP-DNA complexes [1].
| Evidence Dimension | Enzymatic inhibition (Ki) |
| Target Compound Data | Rucaparib Camsylate (PARP1 Ki = 1.4 nM; PARP2 Ki = 0.17 nM) |
| Comparator Or Baseline | Baseline PARP inhibitors (e.g., Olaparib PARP1 IC50 ~5 nM) |
| Quantified Difference | Sub-nanomolar affinity, particularly distinct for PARP2 (0.17 nM) |
| Conditions | Cell-free in vitro enzymatic assay |
Provides researchers with a highly potent, well-characterized reference standard for evaluating PARP inhibition and DNA damage response pathways.
The free base of rucaparib suffers from poor aqueous solubility, which limits its utility in both in vitro assays and in vivo dosing. The camsylate salt achieves a consistent, pH-independent low solubility of approximately 1 mg/mL across the physiological pH range (though solubility decreases below pH 3) [1]. This engineered solubility profile is critical for achieving its 36% absolute oral bioavailability and ensuring predictable pharmacokinetics in mammalian models [2].
| Evidence Dimension | Aqueous solubility and bioavailability |
| Target Compound Data | Rucaparib Camsylate (~1 mg/mL at physiological pH; 36% oral bioavailability) |
| Comparator Or Baseline | Rucaparib free base (Poorly soluble, erratic exposure) |
| Quantified Difference | Optimized dissolution enabling reliable systemic exposure |
| Conditions | Biologically-relevant aqueous media and in vivo oral administration |
Critical for in vivo pharmacologists requiring a formulation-ready compound that guarantees consistent systemic exposure and absorption.
Leveraging its superior compressibility compared to alternative salts, rucaparib camsylate is the premier choice for industrial tableting studies and excipient compatibility testing. It allows formulation scientists to achieve high active pharmaceutical ingredient (API) mass fractions (45% to >80% w/w) without compromising tablet integrity or stability[1].
For preclinical oncology research, particularly in BRCA-mutated xenograft models, the camsylate salt is mandatory for oral dosing. It overcomes the poor aqueous solubility of the free base, guaranteeing consistent dissolution (~1 mg/mL) and a reliable 36% oral bioavailability for predictable systemic exposure [2],[3].
Due to its sub-nanomolar affinity for PARP1 (Ki = 1.4 nM) and PARP2 (Ki = 0.17 nM), rucaparib camsylate serves as a gold-standard biochemical probe. It is highly suited for cell-free enzymatic assays and in vitro models investigating homologous recombination deficiency (HRD) and replication fork stalling[3].